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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to

Physical and Spectroscopic Properties

In the realm of chemical research and drug development, a thorough understanding of a

molecule's properties is paramount. 4-Chlorocyclohexanol, a halogenated cyclic alcohol,

serves as a valuable building block in organic synthesis. This guide provides a detailed

comparison of its experimentally determined properties versus those predicted through

computational modeling. By presenting both datasets side-by-side, we aim to offer researchers

a comprehensive resource to evaluate the accuracy of computational methods and to inform

decisions in experimental design.

At a Glance: Experimental vs. Computational Data
The following tables summarize the available quantitative data for the trans and cis isomers of

4-Chlorocyclohexanol. It is important to note that a complete experimental dataset for the cis

isomer is not readily available in the public domain.

Table 1: Physical Properties of trans-4-Chlorocyclohexanol
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Property Experimental Value
Computational
Value

Method

Melting Point 83 °C -21.89 °C Joback

Boiling Point
105-107 °C at 0.029

bar[1]
208.02 °C Joback

logP (Octanol/Water) Not Found 1.529 Crippen

Table 2: Physical Properties of cis-4-Chlorocyclohexanol

Property Experimental Value
Computational
Value

Method

Melting Point Not Found -21.89 °C Joback

Boiling Point Not Found 208.02 °C Joback

logP (Octanol/Water) Not Found 1.529 Crippen

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Chlorocyclohexanol Isomers

Proton
trans-4-
Chlorocyclohexanol
(Predicted)

cis-4-Chlorocyclohexanol
(Predicted)

H1 (CH-OH) 3.6 - 4.1 3.8 - 4.3

H4 (CH-Cl) 3.8 - 4.3 4.2 - 4.7

Cyclohexyl H 1.2 - 2.2 1.3 - 2.3

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for 4-Chlorocyclohexanol Isomers
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Carbon
trans-4-
Chlorocyclohexanol
(Predicted)

cis-4-Chlorocyclohexanol
(Predicted)

C1 (CH-OH) 68 - 72 65 - 69

C4 (CH-Cl) 60 - 64 58 - 62

C2, C6, C3, C5 30 - 45 28 - 43

Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and

computational data for a chemical compound like 4-Chlorocyclohexanol.
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Caption: Workflow for comparing experimental and computational data.
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Experimental Protocols
While specific experimental protocols for the cited data on 4-Chlorocyclohexanol are not

detailed in the source literature, the following are standard laboratory procedures for the

determination of these properties.

Melting Point Determination: A small, finely powdered sample of the substance is packed into a

capillary tube and placed in a melting point apparatus. The temperature is gradually increased,

and the range from the temperature at which the first drop of liquid appears to the temperature

at which the entire sample is liquid is recorded as the melting point range. For a pure

substance, this range is typically narrow.

Boiling Point Determination: The boiling point is determined by heating the liquid in a flask

equipped with a condenser and a thermometer. The temperature at which the liquid and vapor

phases are in equilibrium at a given external pressure is recorded as the boiling point. For

reduced pressure boiling points, a vacuum is applied to the system.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing a beam of infrared radiation

through a sample. The absorption of radiation at specific wavenumbers corresponds to the

vibrational frequencies of the chemical bonds within the molecule. The resulting spectrum is a

plot of absorbance or transmittance versus wavenumber and is used to identify functional

groups.

Mass Spectrometry (MS): In mass spectrometry, a sample is ionized, and the resulting ions are

separated based on their mass-to-charge ratio. The resulting mass spectrum is a plot of ion

intensity versus mass-to-charge ratio, which provides information about the molecular weight

and fragmentation pattern of the compound.

Computational Methods
The computational data presented in this guide were obtained using established predictive

models.

Joback Method: The Joback method is a group contribution method used to estimate various

thermophysical properties of pure organic compounds. It predicts properties such as normal

boiling point, melting point, critical temperature, and enthalpy of formation by summing the

contributions of different functional groups present in the molecule.
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Crippen Method: The Crippen method is an atom-based approach for the calculation of the

octanol-water partition coefficient (logP). It calculates logP by summing the contributions of

individual atoms, which are classified based on their local environment.

NMR Spectra Prediction: Predicted ¹H and ¹³C NMR spectra are generated using

computational chemistry software that solves the Schrödinger equation for the molecule in a

magnetic field. These calculations can predict the chemical shifts and coupling constants of the

nuclei, providing a theoretical spectrum that can be compared with experimental data.

Discussion and Conclusion
The comparison between the available experimental and computational data for 4-
Chlorocyclohexanol reveals some interesting points. For the trans isomer, there is a

significant discrepancy between the experimental melting point of 83 °C and the

computationally predicted value of -21.89 °C by the Joback method. This highlights a limitation

of group contribution methods, which may not accurately account for the specific intermolecular

interactions in the crystalline solid state, especially for cyclic and substituted molecules.

The boiling point also shows a notable difference, though the experimental value was

determined under reduced pressure. Extrapolating the experimental boiling point to

atmospheric pressure is not straightforward, making a direct comparison with the Joback

prediction challenging.

The lack of comprehensive experimental data for the cis isomer of 4-Chlorocyclohexanol
underscores the value of computational methods. While the accuracy of the predicted values

should be considered with caution, they provide a useful starting point for researchers when

experimental data is unavailable. The predicted NMR data, for instance, can aid in the

preliminary identification of isomers and in the interpretation of experimental spectra.

In conclusion, while computational methods provide a rapid and cost-effective means of

estimating the properties of chemical compounds, experimental validation remains the gold

standard. This guide demonstrates that a combined approach, leveraging the strengths of both

experimental and computational techniques, is the most effective strategy for the

comprehensive characterization of molecules like 4-Chlorocyclohexanol. Researchers are

encouraged to use computational predictions as a guide but to rely on experimental data for

definitive conclusions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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